Cas no 2228477-82-3 (3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine)

3-(2-Bromo-3,4-dimethoxyphenyl)methylazetidine is a brominated azetidine derivative featuring a dimethoxyphenyl substituent, offering a versatile intermediate for synthetic organic and medicinal chemistry applications. The presence of the azetidine ring provides a constrained, nitrogen-containing heterocycle, which is valuable for modulating physicochemical properties in drug discovery. The bromine atom at the 2-position enables further functionalization via cross-coupling reactions, while the dimethoxy groups enhance solubility and electronic effects. This compound is particularly useful in the development of bioactive molecules, serving as a key building block for ligands, catalysts, or pharmacophores. Its structural features make it suitable for exploring structure-activity relationships in targeted therapeutic agents.
3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine structure
2228477-82-3 structure
Product Name:3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine
CAS No:2228477-82-3
MF:C12H16BrNO2
MW:286.164942741394
CID:5569717
PubChem ID:165661365
Update Time:2025-05-20

3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 2228477-82-3
    • 3-[(2-bromo-3,4-dimethoxyphenyl)methyl]azetidine
    • EN300-1927669
    • 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine
    • Inchi: 1S/C12H16BrNO2/c1-15-10-4-3-9(5-8-6-14-7-8)11(13)12(10)16-2/h3-4,8,14H,5-7H2,1-2H3
    • InChI Key: PGGRDBCGTDDKND-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=CC=1CC1CNC1)OC)OC

Computed Properties

  • Exact Mass: 285.03644g/mol
  • Monoisotopic Mass: 285.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 30.5Ų

3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine Pricemore >>

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Additional information on 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine

3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine

The compound 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine (CAS No. 2228477-82-3) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a methylazetidine ring fused with a brominated aromatic ring substituted with methoxy groups. The combination of these functional groups makes it a promising candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of methylazetidine derivatives as scaffolds for designing bioactive molecules. The presence of the bromine atom at the 2-position of the phenyl ring introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity to biological targets. Additionally, the methoxy groups at positions 3 and 4 of the phenyl ring contribute to increased lipophilicity and improved solubility, which are critical properties for drug candidates.

One of the most intriguing aspects of 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine is its ability to act as a versatile building block in organic synthesis. Researchers have demonstrated that this compound can undergo a variety of transformations, including nucleophilic substitution reactions at the bromine atom and alkylation reactions at the azetidine nitrogen. These reactions enable the creation of derivatives with diverse structural motifs, expanding its utility in medicinal chemistry.

From a biological standpoint, methylazetidine-containing compounds have shown potential as inhibitors of key enzymes involved in various disease pathways. For instance, recent investigations have revealed that certain derivatives of this compound exhibit inhibitory activity against kinases and proteases, making them valuable leads for anti-cancer and anti-inflammatory therapies. The incorporation of bromine and methoxy groups further enhances its bioactivity by fine-tuning its interactions with target proteins.

In terms of synthetic methodology, the preparation of 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine involves a multi-step process that typically begins with the synthesis of the aromatic precursor followed by coupling reactions to form the azetidine ring. Advances in catalytic methods and stereochemical control have significantly improved the efficiency and selectivity of these reactions, ensuring high-quality yields of the final product.

Looking ahead, methylazetidine-based compounds are expected to play an increasingly important role in drug discovery pipelines. Their modular structure allows for extensive chemical diversification, enabling researchers to explore a wide range of therapeutic applications. Furthermore, ongoing research into their pharmacokinetic profiles and toxicity profiles will provide critical insights into their suitability as clinical candidates.

In conclusion, 3-(2-bromo-3,4-dimethoxyphenyl)methylazetidine represents a compelling example of how structural complexity can be harnessed to create bioactive molecules with significant therapeutic potential. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to make meaningful contributions to the advancement of medicinal chemistry.

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